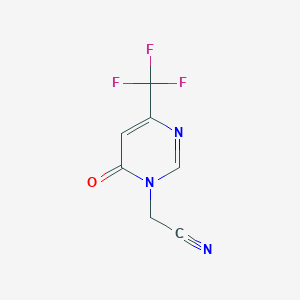

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-6(14)13(2-1-11)4-12-5/h3-4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJSDXBQPYFPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN(C1=O)CC#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine-2,6-dione with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrimidine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Key Observations:

- Acetonitrile vs. Ester : The nitrile group confers greater metabolic stability compared to the ester, which may hydrolyze to a carboxylic acid in vivo. However, nitriles can sometimes exhibit toxicity, necessitating further evaluation .

- Lipophilicity : The methyl ester derivative has a lower experimental logP (XLogP3-AA = 0.6) than the acetonitrile analog (estimated logP ~0.8–1.2), suggesting slightly improved hydrophilicity for the ester.

- Molecular Weight : The acetonitrile derivative (203.12 g/mol) adheres more closely to "drug-like" guidelines (MW < 500) than the larger hybrid analogs in .

Key Observations:

- Anti-TB Activity: The trifluoromethyl pyrimidinone core is critical for activity against M. tuberculosis, as seen in compound 7. However, cytotoxicity remains a challenge for this series .

- The acetonitrile group offers a balance of simplicity and electronic effects, though its biological efficacy requires validation.

Biological Activity

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile is a synthetic organic compound with potential biological activity due to its unique chemical structure, which includes a pyrimidine ring and a trifluoromethyl group. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Chemical Formula : C₇H₄F₃N₃O

- Molecular Weight : 203.121 g/mol

- CAS Number : 1823188-13-1

- Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activities of compounds containing pyrimidine rings have been widely studied, particularly their interactions with various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of such compounds, making them interesting candidates for pharmacological applications.

Key Biological Activities

- Antimicrobial Activity : Some pyrimidine derivatives exhibit antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.

- Neuromodulation : Certain derivatives act as positive allosteric modulators for nicotinic acetylcholine receptors, which could be relevant for neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds, providing insights into their mechanisms of action:

The mechanisms by which this compound exerts its biological effects likely involve:

- Receptor Modulation : Interaction with nicotinic and serotonin receptors can modulate neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. Safety data sheets indicate that exposure should be minimized due to potential health risks associated with nitriles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with pyrimidine ring formation. For example, trifluoromethyl-substituted pyrimidinones are functionalized via nucleophilic substitution or coupling reactions. Cyanide ion reactions in aqueous media (pH 0–5) are effective for introducing the acetonitrile group . Optimization requires precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling). HPLC purification and spectroscopic validation (NMR, MS) ensure product integrity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., trifluoromethyl at C4, acetonitrile at C2) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~247.16 g/mol) and fragmentation patterns .

- HPLC : Purity assessment (>95%) and retention time comparison against standards .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

- Methodology : The electron-withdrawing CF₃ group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks (e.g., at C2 or C6). Reactivity studies under varying pH (0–7) and solvents (polar aprotic vs. aqueous) reveal regioselectivity trends. Computational modeling (DFT) can predict charge distribution and reaction sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodology : Systematic analysis of reaction parameters (e.g., solvent purity, moisture sensitivity of intermediates) is critical. For example, trace water in DMF may hydrolyze intermediates, reducing yields. Use of anhydrous conditions and in-situ monitoring (TLC/FTIR) improves reproducibility. Comparative studies show yields increase from 40% to 75% with optimized catalyst loading (5–10 mol% Pd) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using PyMol or AutoDock. The pyrimidine core and CF₃ group show affinity for hydrophobic pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Key interactions include hydrogen bonding with active-site residues (e.g., Asp/Lys) and π-stacking with aromatic side chains .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodology : Pilot-scale reactions often face issues with exothermic side reactions (e.g., dimerization). Controlled addition of reagents (e.g., dropwise cyanide introduction) and cryogenic conditions (−20°C) mitigate this. Chiral HPLC or SFC ensures enantiomeric excess (>98%) in stereospecific pathways .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% when stored in amber vials under argon. LC-MS identifies primary degradation products (e.g., hydrolyzed acetonitrile to amide). Recommendations include desiccants and −20°C storage for long-term preservation .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of CF₃ in photoinduced electron transfer using time-resolved spectroscopy .

- Biological Profiling : Screen against kinase libraries to identify lead candidates for oncology/inflammation .

- Green Chemistry : Develop solvent-free or microwave-assisted syntheses to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.